
5-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride
Overview
Description
5-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound with the molecular formula C10H14ClN . It is a part of the large group of natural products known as isoquinoline alkaloids . The compound is a secondary amine .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroquinolines (THIQs) has been a topic of interest in the scientific community . THIQs are synthesized through various methods, including the Pictet-Spengler reaction . A three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU has also been reported .Molecular Structure Analysis
The molecular structure of 5-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride consists of a tetrahydroquinoline core with a methyl group attached . The exact mass of the compound is 183.081482 .Chemical Reactions Analysis
Tetrahydroquinolines are produced by the hydrogenation of quinolines . The hydrogenation process is reversible, and asymmetric hydrogenation has been demonstrated using homogeneous catalysts .Scientific Research Applications
Medicinal Chemistry and Biological Activities
5-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride is a derivative of tetrahydroisoquinoline, which is a significant class of isoquinoline alkaloids. These compounds exhibit a wide range of biological activities and are studied for their potential against various infective pathogens and neurodegenerative disorders . The structural motif of tetrahydroisoquinoline is present in many natural products and therapeutic lead compounds, making it a valuable scaffold in drug discovery.
Synthesis of Alkaloids
The compound serves as a precursor for the synthesis of various alkaloids. Alkaloids are a group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. They have pronounced physiological actions on humans, and many are used in medicine .
Antioxidant and Corrosion Inhibitor
As an active component in various dyes, 5-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride is used for its antioxidant properties. It also serves as a corrosion inhibitor, which is crucial in protecting metals from corroding .
Neuroprotective Agent
Research has indicated that derivatives of tetrahydroisoquinoline, such as 5-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride, may have neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases like Parkinson’s disease .
Anti-inflammatory and Analgesic Activities
Indole derivatives, which include the tetrahydroquinoline class, have shown anti-inflammatory and analgesic activities. These properties are significant for the development of new therapeutic agents to treat pain and inflammation .
Asymmetric Catalysis
Tetrahydroquinoline derivatives are also applied in asymmetric catalysis as chiral scaffolds. Asymmetric catalysis is a type of catalysis that leads to the preferential formation of one enantiomer or diastereomer over the other, which is crucial for producing compounds with the desired chirality for pharmaceutical applications .
Mechanism of Action
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines, a class of compounds to which this compound belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It is known that 1,2,3,4-tetrahydroisoquinolines interact with their targets through various mechanisms, including the inhibition of enzymes and modulation of receptors .
Biochemical Pathways
It is known that 1,2,3,4-tetrahydroisoquinolines can affect multiple biochemical pathways, leading to their diverse biological activities .
Result of Action
It is known that 1,2,3,4-tetrahydroisoquinolines can exert diverse biological activities, which suggests that they may have multiple molecular and cellular effects .
Safety and Hazards
Future Directions
The future directions in the research of 5-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride and similar compounds involve the development of novel THIQ analogs with potent biological activity . The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community due to its diverse biological activities .
properties
IUPAC Name |
5-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-8-4-2-6-10-9(8)5-3-7-11-10;/h2,4,6,11H,3,5,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WROVTJRERLFXPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCNC2=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50700169 | |
| Record name | 5-Methyl-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50700169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride | |
CAS RN |
861368-85-6 | |
| Record name | 5-Methyl-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50700169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



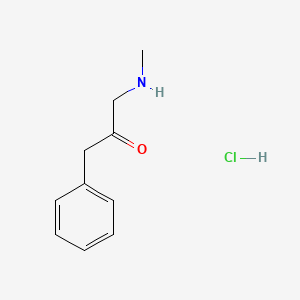
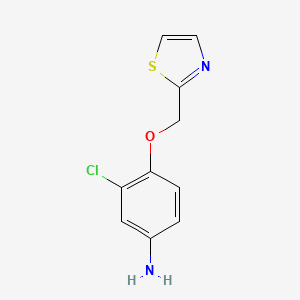

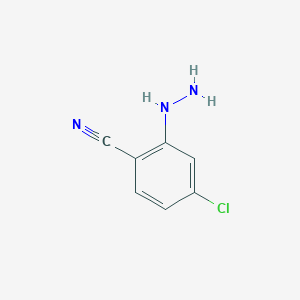
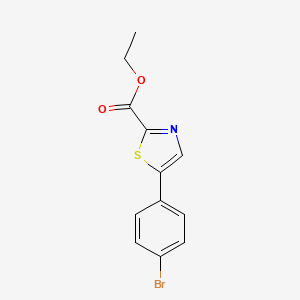
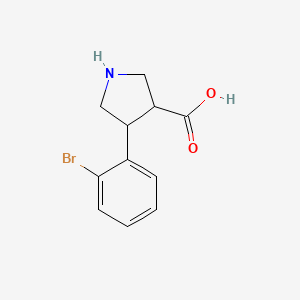


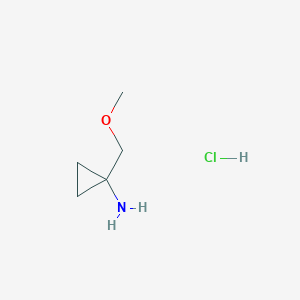
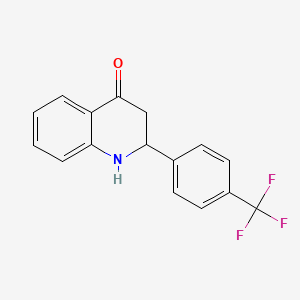
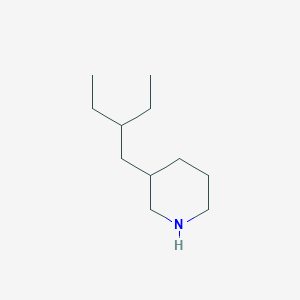
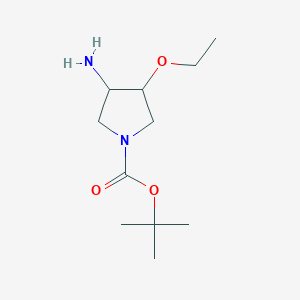
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)amine](/img/structure/B1464753.png)
